Acetamide, N-(4-chlorophenyl)-2-mercapto-
Description
Significance of Acetamide (B32628) Scaffolds in Modern Medicinal and Chemical Sciences
The acetamide scaffold is a fundamental structural motif frequently encountered in a wide range of biologically active compounds and approved drugs. nih.gov Its prevalence is attributed to the stability of the amide bond and its capacity to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets. nanoient.org The versatility of the acetamide group allows for diverse chemical modifications, enabling the synthesis of large libraries of derivatives with a wide spectrum of pharmacological activities. dovepress.com
Researchers have successfully developed acetamide derivatives exhibiting potent antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govnanoient.org For instance, the well-known analgesic and antipyretic drug, paracetamol, is an acetamide derivative. The ability to conjugate acetamide moieties with other pharmacologically active groups has led to the development of hybrid molecules with enhanced efficacy and targeted action. dovepress.com This strategic approach is a significant area of research in medicinal chemistry, aiming to create novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. dovepress.comresearchgate.net
Role of Sulfur-Containing Moieties in Biologically Active Compounds
Sulfur is an essential element in biological systems, integral to the structure and function of vital molecules like the amino acids cysteine and methionine, and antioxidants such as glutathione. nih.govijpbs.com The incorporation of sulfur-containing moieties into organic molecules can profoundly influence their physicochemical properties and biological activities. The versatile oxidation states of sulfur allow it to participate in crucial redox reactions within the body, contributing to cellular homeostasis and defense against oxidative stress. ijpbs.comasianpubs.org
Sulfur-containing compounds are known for a broad range of therapeutic effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities. mdpi.com The thiol (-SH) group, in particular, is a key functional group in many biologically active molecules. It can act as a nucleophile, participate in the formation of disulfide bonds that stabilize protein structures, and chelate metal ions, which is a mechanism of action for some enzymatic inhibitors. nih.gov The unique chemical reactivity of sulfur-containing groups makes them a valuable component in the design of novel therapeutic agents.
Overview of N-(4-chlorophenyl)-2-mercapto-acetamide and its S-Substituted Analogues in Contemporary Research
N-(4-chlorophenyl)-2-mercapto-acetamide is a thioacetamide (B46855) derivative that combines the key features of an acetamide scaffold, a 4-chlorophenyl ring, and a reactive mercapto group. While research focusing specifically on this exact molecule is emerging, studies on its precursors and structurally related analogues provide significant insights into its potential synthesis and biological profile.
The synthesis of N-(4-chlorophenyl)-2-mercapto-acetamide would typically start from N-(4-chlorophenyl)-2-chloroacetamide, a readily available precursor. The chloroacetamide derivative itself has been investigated for its antimicrobial properties. Studies have shown that N-(4-chlorophenyl)-2-chloroacetamide is effective against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and the yeast Candida albicans. nih.gov The presence of the halogenated phenyl ring is believed to enhance lipophilicity, facilitating passage through microbial cell membranes. nih.gov
The introduction of the mercapto (-SH) group to form N-(4-chlorophenyl)-2-mercapto-acetamide opens up avenues for creating a diverse range of S-substituted analogues. The thiol group can be readily alkylated or arylated to produce various thioether derivatives. This S-substitution is a key strategy in medicinal chemistry to modulate the compound's steric and electronic properties, thereby influencing its biological activity. For example, α-substituted mercaptoacetamides have been designed as inhibitors of bacterial virulence factors like LasB from Pseudomonas aeruginosa, demonstrating the therapeutic potential of this class of compounds. nih.gov
The biological activities of S-substituted analogues are anticipated to be broad, given the known properties of the parent scaffold. The antimicrobial activity observed in the chloro-precursor is likely to be retained or even enhanced in the mercapto derivative and its S-substituted analogues. The tables below summarize the observed antimicrobial activities of structurally related N-(4-chlorophenyl)acetamide derivatives against various pathogens.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | Effective nih.gov |
| N-(4-chlorophenyl)-2-chloroacetamide | MRSA | Effective nih.gov |
| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | Less Effective nih.gov |
| N-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Staphylococcus aureus | MIC: 3.125 µg/mL mdpi.com |
| N-(4-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | Bacillus subtilis | MIC: 3.125 µg/mL mdpi.com |
| Compound | Fungal Strain | Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | Moderately Effective nih.gov |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | Active nih.gov |
Research Trajectories and Future Directions in Thioacetamide Chemistry
The field of thioacetamide chemistry is poised for significant advancements, driven by the continuous search for novel therapeutic agents and functional materials. Future research is likely to focus on several key areas. The development of more efficient, selective, and environmentally friendly synthetic methods for thioacetamides and their derivatives is a primary objective. nih.gov
In medicinal chemistry, the exploration of thioacetamides as inhibitors of novel biological targets will continue to be a major research thrust. This includes designing specific inhibitors for enzymes involved in bacterial virulence, cancer progression, and viral replication. Furthermore, there is growing interest in developing thioacetamide-based compounds as safer alternatives to more toxic reagents in chemical synthesis and analysis. mdpi.com The multifaceted nature of thioacetamide compounds ensures their continued importance in driving innovation across various scientific disciplines. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
34282-25-2 |
|---|---|
Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
InChI Key |
PRMJASBUKNCAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for N-(4-chlorophenyl)-2-mercapto-acetamide
The synthesis of N-(4-chlorophenyl)-2-mercapto-acetamide typically commences with the preparation of its chloro-precursor, 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is commonly synthesized through the chloroacetylation of 4-chloroaniline (B138754).
The subsequent conversion of the chloro-derivative to the target mercapto compound can be achieved through several nucleophilic substitution strategies. One common method involves the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793). The reaction with thiourea proceeds through an isothiouronium salt intermediate, which is then hydrolyzed to yield the final mercapto-acetamide.
Synthesis of S-Substituted Thioether Derivatives of N-(4-chlorophenyl)-2-mercapto-acetamide
The mercapto group in N-(4-chlorophenyl)-2-mercapto-acetamide is readily functionalized to produce a diverse range of S-substituted thioether derivatives. These transformations are of significant interest for modifying the properties of the parent molecule.
Multi-Step Reaction Pathways Employed
The synthesis of these thioether derivatives is inherently a multi-step process. The initial and crucial step is the synthesis of the N-(4-chlorophenyl)-2-mercapto-acetamide intermediate. Once this mercaptan is formed, it can then be subjected to various S-alkylation or S-arylation reactions to introduce the desired substituent on the sulfur atom.
Utilization of Chloroacetylation in Precursor Preparation
The foundational step in these synthetic pathways is the chloroacetylation of 4-chloroaniline. This reaction involves treating 4-chloroaniline with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-(4-chlorophenyl)-2-chloroacetamide serves as the key electrophilic precursor for the subsequent introduction of the sulfur functionality.
Nucleophilic Substitution Reactions with Mercapto-Intermediates
The core of forming S-substituted thioether derivatives lies in the nucleophilic character of the sulfur atom in N-(4-chlorophenyl)-2-mercapto-acetamide. The deprotonated form of the mercaptan, a thiolate anion, acts as a potent nucleophile. This thiolate readily reacts with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form the corresponding thioether. The general scheme for this reaction is as follows:
Deprotonation of the mercapto group with a suitable base to form the thiolate.
Nucleophilic attack of the thiolate on the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
This versatile reaction allows for the introduction of a wide array of alkyl, benzyl, and other functionalized groups onto the sulfur atom.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of both the initial chloroacetylation and the subsequent nucleophilic substitution reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time.
For the chloroacetylation of 4-chloroaniline, aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly employed. The choice of base can range from tertiary amines like triethylamine (B128534) to inorganic bases such as sodium carbonate. The reaction is often carried out at reduced temperatures to control its exothermicity.
In the synthesis of thioether derivatives, the choice of solvent and base is critical for the deprotonation of the mercapto group and for facilitating the SN2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the thiolate anion highly reactive. Common bases used include sodium hydroxide, potassium carbonate, and sodium ethoxide. The reaction temperature is another important factor, with milder conditions generally favoring cleaner reactions and higher yields. The table below summarizes some of the key parameters that are typically optimized for these reactions.
| Parameter | Chloroacetylation of 4-chloroaniline | S-Alkylation of N-(4-chlorophenyl)-2-mercapto-acetamide |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetic Acid | Dimethylformamide, Acetonitrile, Ethanol, Methanol |
| Base | Triethylamine, Sodium Acetate, Sodium Carbonate | Sodium Hydroxide, Potassium Carbonate, Sodium Ethoxide |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reactants | 4-chloroaniline, Chloroacetyl chloride | N-(4-chlorophenyl)-2-mercapto-acetamide, Alkyl halide |
Chemical Reactivity of the Mercapto Group and its Thioether Derivatives
The mercapto group (-SH) in N-(4-chlorophenyl)-2-mercapto-acetamide is the primary site of its chemical reactivity. As a thiol, it exhibits characteristic properties such as acidity and nucleophilicity. The proton on the sulfur atom is weakly acidic and can be removed by a base to form a thiolate anion, which is a strong nucleophile. This nucleophilicity is the basis for the synthesis of the S-substituted thioether derivatives as discussed above.
Beyond simple alkylation, the mercapto group can participate in other reactions typical of thiols, such as oxidation to form disulfides.
The resulting thioether derivatives also exhibit their own characteristic reactivity. The sulfur atom in the thioether linkage is a nucleophilic center and can be oxidized to form sulfoxides and sulfones. These oxidized derivatives can have significantly different chemical and physical properties compared to the parent thioether. The thioether linkage itself is generally stable, but can be cleaved under specific and often harsh reaction conditions.
Nucleophilic Reactivity of the Thioether Linkage
The sulfur atom in Acetamide (B32628), N-(4-chlorophenyl)-2-mercapto- is highly nucleophilic, making the thiol group a primary site for chemical modification. In its deprotonated form, the thiolate anion (RS⁻) is an excellent nucleophile, readily participating in Sₙ2 reactions with various electrophiles. This reactivity is the foundation for many derivatization strategies, allowing for the formation of a wide range of thioether derivatives. The main synthetic route for creating these thioether derivatives involves the reaction of the thiol with organohalides.
The formation of a thioether linkage is a key transformation, converting the initial mercapto compound into a more complex structure. This reaction typically proceeds by the nucleophilic attack of the sulfur atom on an electrophilic carbon, displacing a leaving group. This fundamental reactivity is exploited in the synthesis of diverse derivatives, including those incorporating heterocyclic systems.
Acid-Base Properties and their Influence on Chemical Behavior
The thiol group (-SH) of Acetamide, N-(4-chlorophenyl)-2-mercapto- imparts acidic properties to the molecule. Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom and the weaker S-H bond. The presence of the electron-withdrawing N-(4-chlorophenyl)acetamide moiety is expected to further increase the acidity of the thiol proton by stabilizing the resulting thiolate conjugate base.
Derivatization Strategies for Structural Diversity
The reactive thiol group serves as a versatile handle for introducing a wide array of structural motifs, significantly expanding the chemical space accessible from this starting material. These strategies primarily focus on S-alkylation to form thioethers with various functionalities.
Incorporation of Varied Heterocyclic Moieties (e.g., Quinazolinone, Imidazole (B134444), Thiazole, Thiadiazole) onto the Sulfur Atom
A prominent strategy for derivatizing Acetamide, N-(4-chlorophenyl)-2-mercapto- involves the attachment of various heterocyclic rings to the sulfur atom. This is typically achieved by reacting the thiol with a halo-functionalized heterocycle. The resulting thioether linkage covalently connects the N-(4-chlorophenyl)acetamide core to a new heterocyclic system, leading to the creation of hybrid molecules.
Examples of such derivatizations include reactions with chloro- or bromo-substituted quinazolinones, imidazoles, thiazoles, and thiadiazoles. These reactions are generally performed in the presence of a base to facilitate the formation of the reactive thiolate anion. The choice of solvent and reaction temperature is optimized to ensure good yields and purity of the final products. evitachem.com
Table 1: Examples of Heterocyclic Moieties Incorporated onto the Sulfur Atom
| Heterocyclic Moiety | Typical Reagents | Reaction Type |
|---|---|---|
| Quinazolinone | 2-Chloro-3-substituted-quinazolin-4-one | Nucleophilic Substitution |
| Imidazole | 2-Chloro-1-methyl-5-(4-chlorophenyl)-1H-imidazole | Nucleophilic Substitution |
| Thiazole | 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide | Nucleophilic Substitution |
| Thiadiazole | 5-Aryl-2-chloro-1,3,4-thiadiazole | Nucleophilic Substitution |
These synthetic approaches have been successfully employed to generate extensive libraries of novel compounds, demonstrating the robustness of the thioether linkage as a means of molecular assembly. nih.govsapub.orgnih.govnih.gov
Modifications of the Chlorophenyl and Acetamide Substructures
While derivatization at the sulfur atom is the most common strategy, modifications to the N-(4-chlorophenyl) and acetamide portions of the molecule also provide avenues for structural diversification.
The 4-chlorophenyl group can be altered by starting with different substituted anilines in the initial synthesis of the parent compound. For instance, replacing 4-chloroaniline with other haloanilines (e.g., 4-bromoaniline) or anilines with different electronic properties would yield a range of analogues with varied lipophilicity and electronic character.
The acetamide moiety also presents opportunities for modification. The N-H proton of the acetamide can be deprotonated under strong basic conditions, allowing for N-alkylation or N-arylation, although this is less common than S-alkylation. Furthermore, the acetyl group itself can be replaced by other acyl groups by starting the synthesis with different acyl chlorides. These modifications allow for fine-tuning of the steric and electronic properties of the molecule. ijcce.ac.irijcce.ac.irmdpi.com
Table 2: Potential Modifications of the Chlorophenyl and Acetamide Substructures
| Substructure | Modification Strategy | Resulting Change |
|---|---|---|
| Chlorophenyl | Use of different substituted anilines in synthesis | Alters electronic properties and lipophilicity |
| Acetamide | N-alkylation/arylation of the amide nitrogen | Introduces substituents on the nitrogen atom |
| Acetamide | Use of different acyl chlorides in synthesis | Changes the acyl group attached to the nitrogen |
Through these varied synthetic approaches, the core structure of Acetamide, N-(4-chlorophenyl)-2-mercapto- serves as a foundational building block for the generation of a broad spectrum of derivatives with diverse chemical properties.
Structural Elucidation and Solid State Analysis
X-ray Crystallographic Analysis of N-(4-chlorophenyl)-2-mercapto-acetamide and its Derivatives
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking, C-H···O Contacts)
Hydrogen Bonding: The most significant interaction directing the crystal packing in related acetamide (B32628) structures is the hydrogen bond involving the amide functional group. researchgate.net Molecules are typically linked by intermolecular N—H⋯O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen acts as an acceptor. researchgate.net This interaction is robust and highly directional, often resulting in the formation of one-dimensional chains or tapes. nih.gov For instance, in the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, neighboring molecules are linked by N—H⋯O hydrogen bonds to form linear chains. nih.gov Similarly, in 2-(4-chlorophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, creating layers. researchgate.net The presence of the mercapto group (-SH) in the target compound introduces an additional potential hydrogen bond donor, which could participate in S-H···O or S-H···N interactions, further stabilizing the crystal lattice.
π-π Stacking: The 4-chlorophenyl ring is capable of participating in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals in adjacent aromatic rings, are crucial for the stabilization of crystal structures containing aromatic moieties. nih.govrsc.org In polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, one of the polymorphs exhibits aromatic π-π stacking interactions in addition to hydrogen bonds, which influences its packing arrangement. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to complex and stable three-dimensional supramolecular networks. researchgate.netrsc.org
These varied interactions work cooperatively to form a well-defined supramolecular assembly. researchgate.net The combination of strong N-H···O chains, reinforced by π-π stacking of the chlorophenyl rings and a network of weaker C-H···O and other contacts, results in a highly organized and stable crystalline solid.
| Interaction Type | Donor-H···Acceptor | Typical Distance (D···A, Å) | Typical Angle (D-H···A, °) | Reference Example |
|---|---|---|---|---|
| Hydrogen Bond | N-H···O | 3.0 - 3.1 | 145 - 170 | 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov |
| Hydrogen Bond | O-H···O | 2.8 - 2.9 | 160 - 170 | 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov |
| Weak H-Bond / Contact | C-H···O | 2.8 - 3.0 | 115 - 120 | 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov |
| Weak H-Bond / Contact | N-H···Cl | ~3.0 | ~115 | 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov |
| π-π Stacking | Aromatic Ring···Aromatic Ring | 3.5 - 4.0 (Centroid-to-centroid) | N/A | Polymorph of a related N-(4-chlorophenyl) compound nih.gov |
Comparative Vibrational Spectroscopic Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for characterizing the molecular structure of acetamide derivatives. nih.govmdpi.com The spectra provide a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. mdpi.com
The vibrational spectrum of Acetamide, N-(4-chlorophenyl)-2-mercapto- is dominated by characteristic bands from the amide group, the 4-chlorophenyl ring, and the mercapto group.
Amide Group Vibrations:
N-H Stretching: The N-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, this band typically appears in the range of 3200-3300 cm⁻¹. The formation of strong N-H···O intermolecular hydrogen bonds causes a shift of this band to a lower frequency (red shift) compared to its position in a non-hydrogen-bonded state. figshare.com
C=O Stretching (Amide I): The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides and is found in the region of 1630-1680 cm⁻¹. In a related compound, the C=O amide stretch was observed at 1666 cm⁻¹. nih.gov Its position is also influenced by hydrogen bonding, though to a lesser extent than the N-H stretch.
N-H Bending (Amide II): The Amide II band, arising from a coupling of N-H in-plane bending and C-N stretching, occurs between 1510 and 1570 cm⁻¹.
4-Chlorophenyl Group Vibrations: The substituted benzene (B151609) ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations typically in the 1400-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations at lower frequencies. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mercapto Group Vibrations: The S-H stretching vibration of the mercapto group is typically weak in the infrared spectrum and appears in the range of 2550-2600 cm⁻¹. Its position can also be affected by hydrogen bonding.
Comparative studies on similar acetamides show how substitutions on the phenyl ring or the acetyl group influence these vibrational frequencies. nih.govznaturforsch.com For instance, the presence of electron-withdrawing groups can alter the electronic distribution within the amide linkage, thereby shifting the Amide I and Amide II bands. nih.gov Low-frequency vibrational spectroscopy can also provide information on collective vibrations and intermolecular modes, which are directly related to the supramolecular structure. mdpi.com
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference Data Source |
|---|---|---|---|
| N-H Stretch | Amide (-NH) | 3277 - 3300 | figshare.comnih.gov |
| Aromatic C-H Stretch | Phenyl Ring | >3000 | General Spectroscopic Data |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2920 - 2991 | nih.gov |
| S-H Stretch | Mercaptan (-SH) | 2550 - 2600 | General Spectroscopic Data |
| Amide I (C=O Stretch) | Amide (-C=O) | 1666 - 1670 | nih.gov |
| Amide II (N-H Bend, C-N Stretch) | Amide (-CONH-) | 1510 - 1570 | General Spectroscopic Data |
| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | General Spectroscopic Data |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of N-chlorophenyl acetamide (B32628), DFT calculations offer a detailed understanding of their geometric and electronic properties. researchgate.netnih.gov
Optimized Geometries and Conformational Energy Landscapes
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Acetamide, N-(4-chlorophenyl)-2-mercapto-, known as its optimized geometry. These calculations typically show good agreement between calculated and experimental geometrical parameters like bond lengths and angles. nih.gov For similar acetamide structures, the amide functional group often adopts a trans conformation, with the atoms being nearly coplanar. nih.gov
The conformational energy landscape maps the energy of the molecule as a function of its geometry, revealing the different possible conformations and the energy barriers between them. By exploring the rotational barriers around key single bonds, researchers can identify the lowest energy conformers, which are the most likely to be observed experimentally. nih.govchemrxiv.org For instance, in a related compound, 2-(4-Chlorophenyl)acetamide, the acetamide group is significantly twisted out of the benzene (B151609) plane, with a dihedral angle of 83.08°. researchgate.net This twist is a critical feature of its conformational landscape.
Interactive Data Table: Selected Optimized Geometrical Parameters for Related Acetamide Derivatives
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | O=C-N | ~123° |
| Dihedral Angle | C-C-N-H | ~180° (trans) |
Note: These values are representative of acetamide derivatives and may vary slightly for the specific compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Properties and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. acadpubl.eu The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. nih.govmalayajournal.orgmdpi.com
For related N-(chlorophenyl) acetamide compounds, the HOMO is often localized on the chlorophenyl ring and the amide group, indicating these are the primary sites for electron donation. xisdxjxsu.asia The LUMO, conversely, may be distributed over the acetamide portion, suggesting this is where an incoming electron would reside. acadpubl.eumalayajournal.org The HOMO-LUMO energy gap for similar aromatic compounds is typically in the range that suggests good chemical stability. acadpubl.eumalayajournal.org
Interactive Data Table: FMO Properties of a Representative N-Aryl Acetamide
| Property | Value (eV) | Implication |
| HOMO Energy | -5.28 | Electron-donating capability |
| LUMO Energy | -1.27 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.01 | Chemical stability and reactivity |
Data derived from a structurally similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, conjugative interactions, and the delocalization of electron density. researchgate.netresearchgate.net In molecules like Acetamide, N-(4-chlorophenyl)-2-mercapto-, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen, nitrogen, and sulfur atoms into adjacent anti-bonding orbitals. acadpubl.eu
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.orguni-muenchen.de It is mapped onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net
For Acetamide, N-(4-chlorophenyl)-2-mercapto-, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the sulfur atom of the mercapto group, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the amide group and potentially the thiol hydrogen would exhibit a positive potential (blue), marking them as sites prone to nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. chemrxiv.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. orientjchem.org These simulations are instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. mdpi.com
Prediction of Binding Modes and Conformations within Receptor Pockets
For compounds containing the N-(4-chlorophenyl)acetamide scaffold, molecular docking studies have been used to predict their binding modes within the active sites of various enzymes and receptors. nih.govresearchgate.net The simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com
In a typical docking simulation involving a molecule like Acetamide, N-(4-chlorophenyl)-2-mercapto-, the amide group's N-H and C=O moieties would be predicted to form hydrogen bonds with amino acid residues in the receptor's binding pocket. The 4-chlorophenyl group often engages in hydrophobic or halogen-bonding interactions within a hydrophobic pocket of the receptor. mdpi.com The mercapto (-SH) group can also act as a hydrogen bond donor or acceptor, or even form coordinate bonds with metal ions if present in the active site. The simulations explore various conformations of the ligand to find the one that best fits the receptor's pocket, providing a prediction of the bioactive conformation. elifesciences.orgnih.gov
Interactive Data Table: Potential Molecular Interactions Predicted by Docking
| Interaction Type | Molecular Group on Ligand | Potential Interacting Residue on Receptor |
| Hydrogen Bond (Donor) | Amide N-H, Thiol S-H | Asp, Glu, Ser, Thr (side chain O) |
| Hydrogen Bond (Acceptor) | Carbonyl C=O, Thiol S | Ser, Thr, Tyr (side chain OH), Asn, Gln (side chain NH) |
| Hydrophobic Interaction | 4-chlorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl O) |
| Pi-Pi Stacking | 4-chlorophenyl ring | Phe, Tyr, Trp, His |
Calculation of Binding Affinities and Interaction Energies
A thorough review of scientific literature and chemical databases reveals a notable absence of published studies detailing the calculation of binding affinities or interaction energies for Acetamide, N-(4-chlorophenyl)-2-mercapto- with specific biological targets. While computational methods such as molecular docking and free energy perturbation are commonly employed to predict the binding strength between a ligand and a protein, no such data is currently available for this particular compound.
Identification of Key Interacting Amino Acid Residues
Consistent with the lack of binding affinity data, there are no available studies that identify key interacting amino acid residues between Acetamide, N-(4-chlorophenyl)-2-mercapto- and any protein targets. The identification of these residues is typically a direct outcome of molecular docking and simulation studies, which have not been reported for this compound.
Molecular Dynamics Simulations to Elucidate Dynamic Molecular Recognition Processes
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic interactions between a ligand and its target protein over time. These simulations can reveal the conformational changes that occur upon binding and provide a more detailed picture of the molecular recognition process. However, a comprehensive search of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for Acetamide, N-(4-chlorophenyl)-2-mercapto-.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various in silico models are used to predict these properties. Despite the availability of these predictive tools, there is no published research that specifically details the in silico ADME characterization of Acetamide, N-(4-chlorophenyl)-2-mercapto-.
Structure-Based Drug Design Approaches Guided by Computational Insights
Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to guide the design of novel drug candidates. This approach often utilizes computational insights from molecular modeling studies to optimize the binding affinity and selectivity of a lead compound. Given the absence of computational studies on the binding interactions and molecular recognition of Acetamide, N-(4-chlorophenyl)-2-mercapto-, there are no reported instances of its use in structure-based drug design approaches.
In Vitro Biological Activity and Mechanistic Investigations of N 4 Chlorophenyl 2 Mercapto Acetamide Analogues
Enzyme Inhibition Studies and Mechanistic Elucidation
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy due to its role in cell proliferation and survival. nih.govdrugs.com EGFR inhibitors are broadly classified as reversible or irreversible, with the latter forming covalent bonds with the ATP-binding site of the kinase domain. nih.gov First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) bind reversibly, while second- and third-generation inhibitors can bind irreversibly, often to a cysteine residue (C797) in the active site. nih.gov
While a broad range of compounds have been investigated for their EGFR inhibitory potential, specific mechanistic studies detailing the interaction of Acetamide (B32628), N-(4-chlorophenyl)-2-mercapto- or its direct analogues with the EGFR kinase domain are not extensively documented in the reviewed literature. However, the general mechanisms of EGFR inhibition by small molecules involve competition with ATP at the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and division. nih.gov Research into novel chemical scaffolds that can effectively inhibit EGFR is ongoing, with a focus on overcoming resistance mechanisms that have emerged against existing therapies.
Heme Oxygenase-1 (HO-1) Inhibition and Binding Site Analysis
Heme Oxygenase-1 (HO-1) is an enzyme that plays a crucial role in cellular defense against oxidative stress but is also implicated in tumor progression and chemoresistance, making it a viable target for anticancer drug development. nih.govresearchgate.net A series of novel acetamide-based compounds have been designed and evaluated as HO-1 inhibitors. nih.gov These inhibitors typically feature an imidazole (B134444) moiety that coordinates with the heme iron in the active site and a hydrophobic portion that interacts with a hydrophobic pocket within the enzyme. nih.govmdpi.com
In a study of acetamide-based HO-1 inhibitors, researchers identified a lead compound and synthesized a series of derivatives to explore their structure-activity relationships (SAR). nih.gov The inhibitory potencies of these analogues against rat spleen microsomal HO-1 were determined and are presented in the table below. The findings from this research indicate that modifications to the hydrophobic part of the molecule can significantly impact inhibitory activity and selectivity for HO-1 over its isoform, HO-2. nih.gov Molecular modeling studies have suggested a "double-clamp" binding mode for some of the more potent inhibitors, where interactions with two hydrophobic pockets of the enzyme are crucial for high affinity. nih.gov
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) |
| 7i | 0.9 | Not specified |
| 7l | Not specified | Not specified |
| 7m | Not specified | Not specified |
| 7n | 0.95 | 45.89 |
| 7o | 1.20 | 11.19 |
| 7p | 8.0 | 24.71 |
Data sourced from a study on novel acetamide-based HO-1 inhibitors. nih.gov
One of the most selective compounds in the series, a 4-iodo-monosubstituted derivative (7n), was found to be approximately 48-fold more selective for HO-1 over HO-2. nih.gov This selectivity is a critical attribute for potential therapeutic agents, as HO-2 is involved in normal physiological functions. febscongress.org
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition and Target Interaction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. nih.govnih.gov Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The mechanism of action of PARP inhibitors is twofold: they catalytically inhibit the enzyme, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair proteins. nih.govresearchgate.net Additionally, some PARP inhibitors can trap the PARP-1 enzyme on the DNA at the site of damage, leading to the formation of cytotoxic PARP-DNA complexes that can interfere with DNA replication. nmsgroup.it
Currently, there is a lack of specific research data on the direct inhibition of PARP-1 by Acetamide, N-(4-chlorophenyl)-2-mercapto- or its close analogues. The development of PARP inhibitors has largely focused on scaffolds that mimic the nicotinamide (B372718) moiety of the NAD+ substrate. researchgate.net
Type II NADH Dehydrogenase (NDH-2) Inhibition and Allosteric Binding
Type II NADH dehydrogenases (NDH-2) are single-subunit enzymes found in the respiratory chain of various pathogens, including Mycobacterium tuberculosis, but are absent in mammals, making them attractive targets for the development of new antimicrobial agents. nih.govresearchgate.net These enzymes play a crucial role in the regeneration of NAD+ from NADH.
Research into inhibitors of NDH-2 has identified several chemical classes that can effectively block its activity. One such class is the 2-mercapto-quinazolinones, which have been shown to target the NDH-2 enzyme of M. tuberculosis with nanomolar potencies. researchgate.net Enzyme kinetic studies of these compounds have indicated a non-competitive mode of inhibition, which suggests that they bind to an allosteric site on the enzyme rather than the substrate-binding site. researchgate.net While these findings are for a different heterocyclic system, the presence of a mercapto group is a shared feature with the compound of interest. However, direct evidence of NDH-2 inhibition by Acetamide, N-(4-chlorophenyl)-2-mercapto- analogues is not available in the current literature. The search for novel and specific inhibitors of NDH-2 remains an active area of research. nih.gov
Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions
Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.net Agents that interfere with tubulin polymerization are potent anticancer agents. nih.gov The colchicine binding site on β-tubulin is a key target for many tubulin polymerization inhibitors. researchgate.netnih.gov Compounds that bind to this site disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov
A variety of structurally diverse compounds, including combretastatin (B1194345) A-4 analogues and sulfonamides, have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site. nih.govnih.gov For instance, a sulfonamide derivative, 2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropan-amide, was found to inhibit tubulin polymerization and the growth of various human cancer cell lines. nih.gov While this compound is not a direct analogue of Acetamide, N-(4-chlorophenyl)-2-mercapto-, it shares the feature of a substituted chlorophenyl group.
The inhibitory concentration (IC50) for tubulin polymerization for various colchicine-site inhibitors can range from nanomolar to micromolar concentrations. nih.govmdpi.com The table below provides examples of IC50 values for some tubulin polymerization inhibitors that act on the colchicine binding site.
| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) |
| Combretastatin Analogue | Combretastatin A-4 | 2-3 |
| Azapodophyllotoxin Analogue | - | Similar to CA-4 |
| Arylthioindoles | Compound 24 | 2.0 |
| Arylthioindoles | Compound 25 | 4.5 |
Data compiled from studies on tubulin inhibitors. nih.govnih.gov
Antimicrobial Mechanistic Investigations
The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. nih.govmdpi.com Acetamide derivatives have been explored for their potential antibacterial and antifungal activities. ijpbs.com The general mechanisms of action of antibacterial drugs include the inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and essential metabolic pathways. oregonstate.education
Studies on 2-mercaptobenzothiazole (B37678) derivatives, which share the mercapto functional group, have shown that these compounds can exhibit significant antibacterial activity. nih.gov The antimicrobial mechanism for some of these compounds is thought to involve the disruption of bacterial membranes or the inhibition of essential enzymes. nih.gov For instance, molecular docking studies of some 2-mercaptobenzothiazole acetamide derivatives have suggested that they may interact with bacterial kinases and DNA gyrases. nih.gov
The presence of a halogen, such as chlorine, on the phenyl ring of acetamide derivatives can influence their antimicrobial potency. ijpbs.com While specific mechanistic studies on Acetamide, N-(4-chlorophenyl)-2-mercapto- are limited, the broader class of N-phenylacetamide derivatives has been recognized for its pharmacological activities. ijpbs.com
Antibacterial Action: Disruption of Bacterial Cell Wall Synthesis or Metabolic Pathways
Analogues of N-(4-chlorophenyl)-2-mercapto-acetamide have demonstrated notable antibacterial properties, with evidence suggesting that their mode of action involves the critical disruption of bacterial integrity and function. A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, for instance, were synthesized and showed moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The presence of a para-chlorophenyl moiety, a key feature of the subject compound, appears to be significant for this activity. nih.gov
Further investigations into related structures, such as N-phenylacetamide derivatives containing 4-arylthiazole moieties, have also shown promising results against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov The mechanism for some acetamide derivatives is believed to involve interference with essential bacterial processes. For example, molecular docking studies on 2-mercaptobenzothiazole acetamide derivatives suggest that they may target bacterial kinases and DNA gyrases, enzymes crucial for bacterial metabolism and DNA replication. nih.govacs.org This inhibition of key enzymatic pathways disrupts the normal metabolic function of the bacteria, leading to cell death. While direct evidence on N-(4-chlorophenyl)-2-mercapto-acetamide is limited, the activity of these closely related compounds suggests that interference with metabolic pathways is a plausible mechanism of its antibacterial action.
Antiviral Activity: Enhanced Binding Affinity to Viral Enzymes
The exploration of N-(4-chlorophenyl)-2-mercapto-acetamide analogues has extended to their potential as antiviral agents. Studies on structurally related compounds indicate that the N-phenylacetamide scaffold is a viable pharmacophore for developing molecules with antiviral properties. For instance, N-(4-chlorophenyl)acetamide itself has been identified as a pharmacophore for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net This suggests that the core structure can interact with viral enzymes critical for replication.
Furthermore, research on other analogues, such as N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety, has demonstrated favorable antiviral activities against Tobacco Mosaic Virus (TMV). researchgate.net A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides also reported promising activity against TMV. nih.govnih.gov Although the precise mechanism of "enhanced binding affinity" for N-(4-chlorophenyl)-2-mercapto-acetamide has not been fully elucidated, the activity of these related compounds points towards the potential for this class of molecules to inhibit viral replication by targeting key viral enzymes.
Antifungal Properties and Cellular Targets
Analogues of N-(4-chlorophenyl)-2-mercapto-acetamide have shown significant potential in combating fungal pathogens. Research into the antifungal mechanism of a closely related compound, 2-chloro-N-phenylacetamide, against Aspergillus flavus revealed that its primary cellular target is likely the fungal plasma membrane. scielo.brresearchgate.net The study suggested that the compound binds to ergosterol, a crucial sterol component that maintains the integrity and fluidity of the fungal cell membrane. scielo.brresearchgate.net This interaction disrupts the membrane, leading to increased permeability and ultimately, cell death. scielo.brresearchgate.net
This mechanism is a well-established target for many antifungal drugs. mdpi.com Additionally, the study on 2-chloro-N-phenylacetamide proposed a secondary mechanism involving the possible inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. scielo.brresearchgate.net This dual-pronged attack on both the cell membrane and DNA replication highlights the therapeutic potential of this class of compounds. While direct studies on N-(4-chlorophenyl)-2-mercapto-acetamide are needed, the findings from its analogues suggest that its antifungal properties likely stem from the disruption of the fungal cell membrane's structural integrity.
Antiproliferative Mechanisms in Cellular Models
Beyond their antimicrobial effects, N-(4-chlorophenyl)-2-mercapto-acetamide analogues have been extensively studied for their ability to inhibit the proliferation of cancer cells. These investigations have revealed that the cytotoxic effects are often mediated through the induction of programmed cell death, or apoptosis, in various cancer cell lines.
Induction of Apoptosis Pathways (e.g., Caspase Activation, Inhibition of Anti-apoptotic Proteins)
A primary mechanism by which N-phenylacetamide analogues exert their anticancer effects is through the induction of apoptosis. This process is often driven by the activation of caspases, a family of proteases that execute the apoptotic program. Studies on 1,3,4-thiadiazole (B1197879) derivatives bearing a phenylacetamide moiety have shown that these compounds can trigger apoptosis by activating both initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.gov
Specifically, research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives demonstrated their ability to activate caspase-3 in cancer cells. ijcce.ac.ir The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway, while caspase-3 activation is a central point of convergence for multiple apoptotic signals. nih.gov Other phenylacetamide derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cancer cell. ijcce.ac.irtbzmed.ac.ir
Cytotoxic Effects on Specific Cancer Cell Lines with Mechanistic Linkages
The antiproliferative activity of N-(4-chlorophenyl)-2-mercapto-acetamide analogues has been quantified against a variety of human cancer cell lines, demonstrating a broad spectrum of cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined in numerous studies.
For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. One derivative, featuring an ortho-chlorine substitution on the phenylacetamido ring, was particularly potent against HeLa cells with an IC₅₀ value of 1.3 µM. ijcce.ac.ir Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed significant cytotoxicity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values as low as 52 µM and 100 µM, respectively. nih.govnih.gov
Furthermore, a comprehensive study of eleven different phenylacetamide derivatives revealed potent activity against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cells. tbzmed.ac.ir A derivative with a 2-chloro substitution showed IC₅₀ values of 6 µM against MDA-MB-468 and PC-12 cells, and 7 µM against MCF-7 cells. tbzmed.ac.ir These cytotoxic effects are directly linked to the induction of apoptosis, as confirmed by caspase activity assays and analysis of apoptotic markers. ijcce.ac.irtbzmed.ac.irtbzmed.ac.ir
Table 1: Cytotoxic Activity (IC₅₀) of N-(4-chlorophenyl)-2-mercapto-acetamide Analogues
| Compound Analogue Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | 1.3 | ijcce.ac.ir |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | A549 | >50 | ijcce.ac.ir |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | U87 | 10.3 | ijcce.ac.ir |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | nih.govnih.gov |
| N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 | 6 | tbzmed.ac.ir |
| N-Butyl-2-(2-chlorophenyl)acetamide | PC-12 | 6 | tbzmed.ac.ir |
| N-Butyl-2-(2-chlorophenyl)acetamide | MCF-7 | 7 | tbzmed.ac.ir |
| N-Butyl-2-(3-chlorophenyl)acetamide | MDA-MB-468 | 2.2 | tbzmed.ac.ir |
| N-Butyl-2-(3-chlorophenyl)acetamide | PC-12 | 0.67 | tbzmed.ac.ir |
Structure-Activity Relationship (SAR) Elucidation
The systematic modification of the N-(4-chlorophenyl)-2-mercapto-acetamide scaffold has provided valuable insights into the structure-activity relationships (SAR) that govern its biological effects. For the antiproliferative activity, the nature and position of substituents on the phenyl rings play a critical role in determining potency.
In studies of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, it was observed that compounds bearing an electron-withdrawing nitro group (NO₂) generally exhibited higher cytotoxic effects than those with an electron-donating methoxy (B1213986) group (-OCH₃). nih.govnih.gov This suggests that reducing the electron density on the N-phenyl ring can enhance anticancer activity. Similarly, in a study of various halogenated phenylacetamide derivatives, the position of the substituent was crucial. For instance, a 3-chloro substituted derivative showed a lower IC₅₀ value (higher potency) against MDA-MB-468 and PC-12 cells compared to its 2-chloro and 4-chloro counterparts. tbzmed.ac.ir
Furthermore, research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives highlighted the importance of substitutions on the phenylacetamido portion of the molecule. An ortho-chloro substitution on this phenyl ring resulted in the most active compound against HeLa cells, whereas other substitutions led to varied and generally lower activity. ijcce.ac.ir These SAR studies are crucial for the rational design of more potent and selective analogues, guiding medicinal chemists in optimizing the lead structure to improve its therapeutic index. The collective findings indicate that electronic effects and the steric placement of substituents are key determinants of the biological activity of this class of compounds.
Identification of Key Pharmacophoric Features for Target Recognition
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For N-(4-chlorophenyl)-2-mercapto-acetamide analogues, several key pharmacophoric features have been elucidated through mechanistic studies, particularly as enzyme inhibitors.
Docking simulations and kinetic studies of 2-mercapto-N-arylacetamide analogues as tyrosinase inhibitors have revealed the importance of specific interactions for target recognition. rsc.org A crucial feature is the amide NH group , which acts as a hydrogen bond donor, forming a hydrogen bond that is critical for potent inhibitory activity. rsc.org
Another key pharmacophoric element is the N-aryl ring , which engages in hydrophobic interactions within the target's binding pocket. nih.govrsc.org The introduction of a methyl substituent in the para-position of this ring has been shown to improve lipophilic interactions in the S1 pocket of the LasB enzyme. nih.govacs.org
The mercaptoacetamide moiety itself was initially hypothesized to chelate copper ions in the active site of tyrosinase; however, experimental evidence suggested that this is not the primary mechanism of inhibition for this class of compounds against this particular enzyme. rsc.org Instead, the free thiol group is considered the active form in the inhibition of metallo-β-lactamases and LasB. nih.govresearchgate.net
A hydrogen bond donor: The amide NH group is essential for forming hydrogen bonds with the target protein. rsc.org
A hydrophobic aromatic region: The N-aryl ring provides a crucial hydrophobic interaction with the binding site. nih.govrsc.org The nature and substitution of this ring can modulate the strength of this interaction.
A metal-coordinating group (in some contexts): While not universally the primary mechanism, the thiol group has the potential to interact with metal ions in the active sites of metalloenzymes. nih.govresearchgate.net
The table below outlines the key pharmacophoric features and their roles in target recognition.
| Pharmacophoric Feature | Role in Target Recognition | Supporting Evidence |
| Amide NH Group | Hydrogen Bond Donor | Docking simulations and kinetic studies on tyrosinase inhibitors. rsc.org |
| N-Aryl Ring | Hydrophobic Interactions | Docking simulations and SAR studies on LasB and tyrosinase inhibitors. nih.govrsc.org |
| Mercapto Group (Thiol) | Active form for enzyme inhibition | Co-crystal structures and in vitro assays for MBL and LasB inhibitors. nih.govresearchgate.net |
Advanced Research Applications and Future Directions
Rational Design and Synthesis of Next-Generation Thioacetamide (B46855) Analogues
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For Acetamide (B32628), N-(4-chlorophenyl)-2-mercapto-, future research can focus on creating next-generation analogues with enhanced biological activity and specificity. This process involves a systematic modification of its core structure. An active substructure splicing strategy can be employed for the rapid discovery of new derivatives. nih.gov
Key strategies for analogue design include:
Modification of the Aryl Ring: Replacing the 4-chlorophenyl group with other substituted aryl or heteroaryl rings can modulate lipophilicity, electronic properties, and steric interactions, which are crucial for target binding. Studies on other N-aryl derivatives have shown that substitutions on the phenyl ring significantly influence biological activity. nih.gov
Derivatization of the Mercapto Group: The thiol group is a prime site for modification to produce prodrugs or to attach the molecule to carrier systems.
The synthesis of these new analogues can be achieved through various established and emerging organic chemistry methods. Multicomponent reactions, for instance, offer an efficient way to produce N-aryl thioacetamides with high atom economy. researchgate.netlqdtu.edu.vn Other synthetic strategies may involve the use of different sulfurating agents to create the thioamide moiety from corresponding amides or other precursors. nih.gov
Table 1: Proposed Analogues of Acetamide, N-(4-chlorophenyl)-2-mercapto- for Rational Design
| Analogue Structure | Design Rationale | Potential Synthetic Route |
|---|---|---|
| N-(4-fluorophenyl)-2-mercaptoacetamide | Investigate the effect of changing the halogen substituent on the phenyl ring. | Reaction of 2-mercaptoacetic acid with 4-fluoroaniline. |
| 2-mercapto-N-(pyridin-2-yl)acetamide | Introduce a heteroaromatic ring to alter solubility and metal-chelating properties. | Condensation of 2-aminopyridine (B139424) with a 2-mercaptoacetic acid derivative. |
| N-(4-chlorophenyl)-2-(methylthio)acetamide | Mask the reactive thiol group to study its role in biological activity (prodrug approach). | Alkylation of Acetamide, N-(4-chlorophenyl)-2-mercapto- with a methylating agent. |
Exploration of Bioinorganic Chemistry Aspects (e.g., Metal Chelation by the Mercapto Group)
The presence of a soft donor sulfur atom in the mercapto group makes Acetamide, N-(4-chlorophenyl)-2-mercapto- an excellent candidate for studying metal chelation. wikipedia.org Thiol-containing compounds are known to form stable complexes with various metal ions, which is a fundamental aspect of bioinorganic chemistry. nih.govnih.gov The study of such interactions is crucial, as metal ions play vital roles in numerous biological processes, and their dysregulation is implicated in several diseases.
Future research in this area could involve:
Synthesis and Characterization of Metal Complexes: Reacting Acetamide, N-(4-chlorophenyl)-2-mercapto- with biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to synthesize novel coordination complexes. nih.gov These complexes can be characterized using techniques like FTIR, UV-Vis spectroscopy, and X-ray crystallography to understand the coordination geometry and bonding.
Investigating Chelation Stoichiometry and Stability: Determining the stability constants of the metal complexes to quantify the affinity of the ligand for different metal ions. mdpi.com This is essential for predicting its behavior in a biological system where various metal ions compete for binding. mdpi.com
Evaluating the Potential for Treating Metal Intoxication: Thiol-containing molecules have been investigated as chelating agents for treating heavy metal poisoning (e.g., lead, mercury). nih.govnih.gov The efficacy of Acetamide, N-(4-chlorophenyl)-2-mercapto- and its analogues in binding to and facilitating the excretion of toxic metal ions could be a promising area of study.
Potential Applications in Materials Science
The mercapto group in Acetamide, N-(4-chlorophenyl)-2-mercapto- offers a reactive handle for applications in materials science, particularly in nanotechnology and surface chemistry. Thiols are well-known for their strong affinity for gold and other noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). britannica.commdpi.com
Potential research directions include:
Formation of Self-Assembled Monolayers: Investigating the ability of Acetamide, N-(4-chlorophenyl)-2-mercapto- to form ordered SAMs on gold surfaces. These functionalized surfaces could be used in the development of biosensors, nanoscale electronics, and corrosion-resistant coatings. britannica.com
Functionalization of Nanoparticles: Capping gold or silver nanoparticles with this compound to create functionalized nanomaterials. The N-(4-chlorophenyl) group can be further modified to attach other molecules, such as drugs or targeting ligands, for applications in drug delivery and bioimaging. mdpi.comrsc.org
Development of Novel Polymers: Using the mercapto or amide groups as points for polymerization to create novel polythioamides or other sulfur-containing polymers. Such materials may exhibit interesting properties like high refractive indices or metal-ion coordination abilities. researchgate.net
Development of Advanced Analytical Methodologies for Detection and Quantification
As with any compound intended for advanced applications, robust analytical methods for its detection and quantification are essential. The development of such methods is crucial for quality control during synthesis, for studying its properties, and for pharmacokinetic analysis in pre-clinical studies. researchgate.netchimia.ch
Key areas for development include:
High-Performance Liquid Chromatography (HPLC): Developing and validating a reliable HPLC method with UV detection for the routine analysis of Acetamide, N-(4-chlorophenyl)-2-mercapto-. nih.govsemanticscholar.org Method development would involve optimizing the mobile phase, column type, and detection wavelength to achieve good separation and sensitivity. youtube.combwise.kr
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Creating a highly sensitive and selective LC-MS/MS method for quantifying the compound in complex biological matrices like plasma or urine. nih.gov This is a gold standard for bioanalytical studies and would be vital for any future in vivo experiments.
Capillary Electrophoresis (CE): Exploring the use of CE for rapid and efficient analysis, which can be particularly useful for high-throughput screening of newly synthesized analogues. chimia.ch
Table 2: Comparison of Potential Analytical Methods
| Method | Principle | Potential Application | Advantages | Challenges |
|---|---|---|---|---|
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity testing, quality control, in vitro assays. | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS. |
| LC-MS/MS | Separation by HPLC coupled with mass-based detection. | Quantification in biological fluids (pharmacokinetics). | High sensitivity and selectivity. | Higher cost and complexity. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High-throughput screening, analysis of small sample volumes. | High efficiency, fast analysis times. | Lower concentration sensitivity for some applications. |
Synergistic Integration of Computational and Experimental Approaches for Pre-clinical Drug Discovery
The integration of computational and experimental methods can significantly accelerate the pre-clinical drug discovery process. unimi.it For Acetamide, N-(4-chlorophenyl)-2-mercapto-, a synergistic approach would involve using computational tools to guide the design and prioritization of new analogues, which would then be synthesized and tested experimentally.
This integrated workflow would include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of synthesized analogues to identify the key molecular descriptors that correlate with their biological activity. nih.govmdpi.com This information can then be used to predict the activity of yet-to-be-synthesized compounds.
Molecular Docking: Using molecular docking simulations to predict how the compound and its analogues bind to the active site of a specific biological target. ijsrst.comnih.gov This can provide insights into the mechanism of action and help in designing molecules with improved binding affinity. scienceopen.com
ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. nih.gov This helps in filtering out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
The predictions from these computational models would then inform the experimental work, creating an iterative cycle of design, synthesis, and testing that is more efficient and cost-effective than traditional trial-and-error approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
